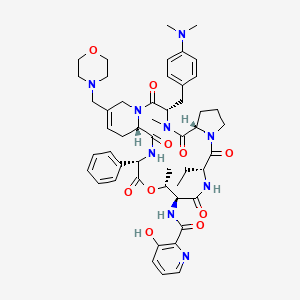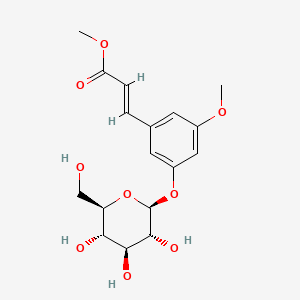
LY223982
Descripción general
Descripción
El ácido graso dihidroxi leucotrieno B4 (LTB4) se deriva de la vía de la 5-lipoxigenasa del metabolismo del ácido araquidónico y juega un papel crucial en el proceso inflamatorio . LY223982 inhibe eficazmente la unión del LTB4 radiomarcado a neutrófilos humanos aislados, con un impresionante valor de IC50 de 13,2 nM .
Aplicaciones Científicas De Investigación
LY223982 encuentra aplicaciones en diversas disciplinas científicas:
Química: Los investigadores exploran sus interacciones con otras moléculas, elucidando mecanismos de unión y características estructurales.
Biología: El impacto de this compound en las respuestas inmunitarias, la inflamación y las vías de señalización celular es objeto de interés.
Medicina: Las investigaciones se centran en posibles usos terapéuticos, como los tratamientos antiinflamatorios.
Industria: Las empresas farmacéuticas evalúan su papel en el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de LY223982 implica el antagonismo del receptor LTB4. Al unirse a este receptor, modula las respuestas inmunitarias, la inflamación y la migración celular. Se necesitan estudios adicionales para desentrañar sus objetivos moleculares precisos y las vías posteriores.
Análisis Bioquímico
Biochemical Properties
LY223982 plays a significant role in biochemical reactions, particularly in the inhibition of leukotriene B4 (LTB4) receptor . It effectively inhibits the binding of [3H]LTB4 to the LTB4 receptor, with an IC50 value of 13.2 nM . This interaction with the LTB4 receptor suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the leukotriene pathway.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the aggregation of human neutrophils by LTB4 . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism related to the leukotriene pathway and neutrophil function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the LTB4 receptor, leading to the inhibition of the receptor . This inhibition can result in changes in gene expression and cellular responses, particularly in cells involved in the immune response such as neutrophils .
Metabolic Pathways
This compound is involved in the leukotriene pathway, a part of arachidonic acid metabolism . It interacts with the LTB4 receptor, which is a key component of this pathway
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La ruta sintética de LY223982 implica transformaciones químicas específicas. Desafortunadamente, los procedimientos sintéticos detallados no están fácilmente disponibles en el dominio público. Los investigadores han sintetizado this compound a través de reacciones cuidadosamente diseñadas, asegurando su pureza y especificidad.
Métodos de producción industrial: La información sobre los métodos de producción industrial a gran escala para this compound es limitada. Normalmente, las empresas farmacéuticas optimizan las rutas sintéticas para lograr una producción eficiente y rentable. Los detalles patentados permanecen confidenciales.
Análisis De Reacciones Químicas
LY223982 participa en diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Aunque los reactivos y las condiciones específicas no están ampliamente documentados, su potencia como antagonista del receptor LTB4 sugiere interacciones con componentes celulares y vías de señalización.
Comparación Con Compuestos Similares
LY223982 destaca por su especificidad para el receptor LTB4. Compuestos similares incluyen otros antagonistas del receptor de leucotrienos, pero las propiedades únicas de this compound lo convierten en una valiosa herramienta de investigación.
Propiedades
IUPAC Name |
3-[3-(2-carboxyethyl)-4-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]benzoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSSLLFRVDRHL-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117423-74-2 | |
| Record name | LY 223982 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-223982 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG52JC545T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-5aH-indolo[4,3-fg]quinoline](/img/new.no-structure.jpg)











